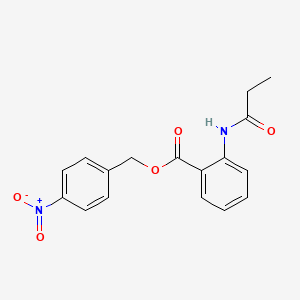

4-nitrobenzyl 2-(propionylamino)benzoate

Description

4-Nitrobenzyl 2-(propionylamino)benzoate is a benzoate ester derivative featuring a nitrobenzyl group at the 4-position and a propionylamino substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its structural motifs, which are associated with diverse biological activities, including enzyme inhibition and antioxidant properties.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-(propanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-2-16(20)18-15-6-4-3-5-14(15)17(21)24-11-12-7-9-13(10-8-12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIOUFGFGAMRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

a. 4-Nitrobenzyl 2-[[5-[[{(1R,2R)-2-(tert-Butylcarbamoyl)cyclohexyl}(methyl)amino]methyl]-1H-1,2,3-triazol-1-yl]methyl]benzoate (Compound 17c)

- Structure : Shares the 4-nitrobenzyl benzoate core but incorporates a triazole ring and a cyclohexylcarbamoyl group.

- Activity: Demonstrated in enzyme inhibition studies, though specific targets remain unelucidated. The triazole moiety may enhance binding affinity via hydrogen bonding, contrasting with the simpler propionylamino group in the parent compound .

- Physicochemical Properties: Higher molecular weight (due to the triazole substituent) likely reduces solubility compared to 4-nitrobenzyl 2-(propionylamino)benzoate.

b. 2-(4-Nitrobenzyl)-1H-benzimidazole Derivatives

- Structure : Replaces the benzoate ester with a benzimidazole ring.

- Activity : Compounds 213 and 214 exhibit potent xanthine oxidase (IC50 = 12.30 ± 0.33 μg/ml) and urease (IC50 = 13.04 ± 0.89 μg/ml) inhibition, respectively. The benzimidazole core facilitates π-π stacking in enzyme active sites, a feature absent in benzoate esters .

- Key Difference: The benzoate ester in this compound may confer better hydrolytic stability compared to benzimidazoles under physiological conditions.

Substituent Effects on Reactivity and Physical Properties

a. Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

- Reactivity: Ethyl 4-(dimethylamino)benzoate achieves a 15% higher degree of conversion in resin polymerization than methacrylate analogs, attributed to the electron-donating dimethylamino group enhancing radical generation.

- Physical Properties : Benzoate esters exhibit superior mechanical strength in resin matrices (tensile strength = 45 MPa vs. 32 MPa for methacrylates) .

- Comparison with Target Compound: The nitro group in this compound may counteract electron donation, reducing polymerization efficiency but improving oxidative stability.

b. Methyl 4-(Acetylamino)-2-methoxy-5-nitrobenzoate

- Structure : Differs in substituent positions (2-methoxy and 5-nitro groups) and methyl ester vs. nitrobenzyl ester.

- Impact: The 5-nitro group may sterically hinder interactions compared to the 4-nitrobenzyl group in the target compound. Acetylamino vs. propionylamino groups also alter lipophilicity (logP = 1.8 vs. 2.3) .

a. Antioxidant and Enzyme Inhibition

- Benfotiamine (S-benzoylthiamine O-monophosphate): Shares a benzoate-propionylamino backbone. Polymorphism studies indicate that crystalline forms influence bioavailability (Form I: 65% oral absorption vs. Form II: 48%) .

b. Metabolic Stability

- Ethyl 4-(Dimethylamino)benzoate: Rapid hydrolysis in plasma (t1/2 = 2.1 h) due to esterase activity.

- This compound: The nitrobenzyl group may slow hydrolysis (predicted t1/2 > 6 h), enhancing duration of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.